molecular formula C17H16N4O3S B2424641 N-(2-ethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 898612-55-0

N-(2-ethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2424641
CAS No.: 898612-55-0
M. Wt: 356.4
InChI Key: JVKWTQJUTQHFND-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-2-23-14-6-4-3-5-13(14)19-15(22)11-25-17-21-20-16(24-17)12-7-9-18-10-8-12/h3-10H,2,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKWTQJUTQHFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a sulfanyl group , a pyridinyl moiety , and an oxadiazole ring , which are known to contribute to various biological activities. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

Biological Activities

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Some derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Certain structural analogs have been noted for their ability to modulate inflammatory responses.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This is usually achieved through the reaction of hydrazine derivatives with carbonyl compounds.
  • Introduction of the Sulfanyl Group : This can be accomplished via nucleophilic substitution reactions.
  • Final Acetamide Formation : The acetamide moiety is introduced through acylation reactions.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell survival and apoptosis.
  • Interaction with DNA : Some derivatives have been reported to bind to DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Research has highlighted several case studies demonstrating the efficacy of related compounds:

  • Anticancer Studies : A derivative with a bromoacetyl substituent exhibited anticancer potency on eight human tumor cell lines with an IC50 range of 0.38–4.07 μM .
  • ADMET Properties : In silico predictions for absorption, distribution, metabolism, excretion, and toxicity (ADMET) suggest favorable profiles for derivatives similar to this compound. For instance, intestinal absorption was predicted to be over 90% .

Comparative Analysis

To better understand the unique properties of this compound in relation to structurally similar compounds, the following table summarizes key features:

Compound NameStructural FeaturesUnique Aspects
N-(2-methoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideSimilar triazole and sulfanyl groupsDifferent substituents on phenyl rings
2-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamideContains a different pyridine substituentVariations in biological activity
2-{[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamideFluorinated phenyl groupPotentially altered pharmacokinetics

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